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Introduction and Clinical Rationale

Sitravatinib is an orally administered, spectrum-selective receptor tyrosine kinase inhibitor that targets
multiple key receptors involved in renal cell carcinoma (RCC) pathogenesis and immunosuppression. Its
targets include the TAM family receptors (TYRO3, AXL, and MERTK), split tyrosine-kinase domain-
containing receptors (VEGFR family, PDGFR families, and KIT), as well as MET and RET [1] [2]. The
immunomodulatory properties of sitravatinib provide a strong rationale for its combination with immune
checkpoint inhibitors in the neoadjuvant setting for RCC. By targeting TAM receptors and VEGFR,
sitravatinib can potentially reverse immunosuppressive elements in the tumor microenvironment, including
reducing myeloid-derived suppressor cells (MDSCs) and T regulatory (Treg) cells while increasing the ratio

of M1:M2-polarized macrophages [3] [4].

The neoadjuvant approach in locally advanced clear cell RCC (ccRCC) aims to downsize tumors before
nephrectomy, potentially facilitating surgical resection and addressing micrometastatic disease early. Current
evidence suggests that 20-40% of patients with locally advanced RCC develop metastases post-nephrectomy,
highlighting the need for effective perioperative systemic therapies [3]. While adjuvant immunotherapy with
pembrolizumab has become a standard of care for high-risk patients after nephrectomy, the neoadjuvant use

of immune-based combinations remains investigational but theoretically appealing for potentially enabling
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stronger and more durable antitumor immune responses [5]. The unique mechanism of sitravatinib makes it

a promising candidate for neoadjuvant combinations with immune checkpoint inhibitors.

Clinical Trial Evidence Summary

Key Clinical Trials

Several clinical trials have investigated sitravatinib in RCC, providing evidence for its potential application

in the neoadjuvant setting;:

e Phase II Neoadjuvant Trial (NCT03680521): This single-arm, interventional study evaluated
neoadjuvant sitravatinib plus nivolumab in patients with locally advanced ccRCC prior to curative
nephrectomy. The trial enrolled 25 patients, with 20 evaluable for safety and 17 for efficacy. Patients
received an initial lead-in of sitravatinib monotherapy followed by combination therapy with
nivolumab before surgery. The primary endpoint was objective response rate (ORR) prior to surgery,

with the null hypothesis set at ORR = 5% and alternative hypothesis at ORR = 30% [3].

e Phase I Triplet Combination Trial (NCT04518046): This phase I trial investigated the combination
of sitravatinib with nivolumab and ipilimumab in 22 previously untreated patients with advanced
ccRCC. The study aimed to determine the optimal dose of sitravatinib in the triplet combination and
assessed safety, preliminary efficacy, and immunomodulatory effects through longitudinal biomarker

analyses [6].

¢ First-in-Human Phase 1/1b Study (NCT02219711): This early-phase trial evaluated sitravatinib in
patients with advanced solid tumors, including RCC, establishing the safety profile, pharmacokinetics,
and preliminary clinical activity of sitravatinib as both monotherapy and in combination with

checkpoint inhibitors [1].

Efficacy Outcomes

Table 1: Efficacy Outcomes of Sitravatinib in RCC Clinical Trials
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. Patient . Median DFSI/IOS
Trial . Regimen ORR
Population PFS Outcomes
Phase I Locally advanced  Sitravatinib + 11.8% Not 24-month DFS:
Neoadjuvant ccRCC (n=17) Nivolumab (2 PR) reported 88.0% (95% CI
[3] (neoadjuvant) 61.0-97.0)
Phase | Triplet  Treatment-naive Sitravatinib + 45.5% 14.5 1-year survival:
[6] advanced ccRCC  Nivolumab + months 80.8%; Median OS
(n=22) Ipilimumab not reached
Phase 1b Advanced solid Sitravatinib 11.8% Not Varied by tumor
Expansion [1] tumors monotherapy reported  type

The phase II neoadjuvant trial did not meet its primary endpoint, as the observed ORR of 11.8% (2 partial
responses among 17 evaluable patients) did not reach the predefined threshold of 30%. However, it is
noteworthy that 88.2% of patients achieved stable disease, with a median observed tumor shrinkage of
13.5% (range 0-33%). No patients experienced disease progression prior to surgery or an increase in lesion
size. With a median follow-up of 27.5 months, the 24-month disease-free survival probability was 88.0%,

suggesting potential long-term benefit despite the modest radiographic response rate [3].

The phase I triplet combination trial demonstrated more robust efficacy, with an ORR of 45.5% and a
disease control rate of 86.4% in treatment-naive patients with advanced ccRCC. The median progression-free
survival was 14.5 months, and the 1-year survival probability was 80.8%. Neither median overall survival
nor median duration of response had been reached at the time of data cutoff, suggesting potential for durable

responses in responding patients [6].

Safety Profile

Table 2: Safety Profile of Sitravatinib-Containing Regimens in RCC Trials
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. . Most Common Grade 3 Grade 4/5 Discontinuations
Trial Regimen
TRAEs TRAEs TRAEs due to TRAEs
Phase I Sitravatinib + Hypertension, 45% None 30% (6/20
Neoadjuvant  Nivolumab lipase increase  (sitravatinib- patients)
[3] related);
15.8%
(nivolumab-
related)
Phase | Sitravatinib + Immune-related Frequent One Not specified
Triplet [6] Nivolumab + AEs (colitis, immune- possible
Ipilimumab myocarditis, related AEs treatment-
pneumonitis) related
death
(acute
hepatitis)
First-in- Sitravatinib Diarrhea, 53.4% One 13.5%
Human [1] monotherapy fatigue, treatment-
hypertension, related
nausea death

In the phase II neoadjuvant trial, treatment-related adverse events (TRAESs) of any grade occurred in all
patients (100%), with the majority being grade 1 or 2. The most common grade 3 TRAEs were hypertension
(30%) and lipase increase (10%). Notably, four of seven patients (57.1%) who started at the 120 mg dose
developed grade 3 hypertension, leading to dose reduction and protocol amendment to a starting dose of 80
mg daily. There were no grade 4 or 5 treatment-related adverse events. TRAEs led to treatment
discontinuation in 30% of patients, with pancreatitis being the most common cause of sitravatinib

discontinuation [3].

The phase I triplet combination trial demonstrated that sitravatinib could be safely combined with
nivolumab and ipilimumab, though this regimen required careful management. The initial cohort receiving
sitravatinib 35 mg daily with standard doses of nivolumab (3 mg/kg) and ipilimumab (1 mg/kg)

experienced a high frequency of immune-related adverse events, leading to protocol modifications including
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ipilimumab dose reduction to 0.7 mg/kg, which enabled safe dose escalation of sitravatinib up to 100 mg
daily [6].

Mechanisms of Action and Signaling Pathways

Direct Kinase Inhibition

Sitravatinib exerts its antitumor effects through multifaceted mechanisms targeting both tumor cells and
the immune microenvironment. As a tyrosine kinase inhibitor, it directly blocks the activity of multiple

receptors crucial for RCC pathogenesis:

e VEGFR family inhibition: Suppresses angiogenesis, reducing tumor vasculature and oxygen supply
[4] 2]

e TAM receptor (TYRO3, AXL, MERTK) inhibition: Modulates innate immune responses and reduces
phagocytosis of apoptotic cells [4]

e MET inhibition: Targets the HGF/MET axis involved in tumor growth and metastasis [2]

¢ PDGFR family inhibition: Affects pericyte function and stromal interactions [2]

Preclinical studies demonstrate that sitravatinib inhibits colony formation and tumor cell viability with an
IC50 of approximately 1 uM, though its potent in vivo activity at lower concentrations suggests that tumor

microenvironment modulation rather than direct tumor cell killing primarily drives its efficacy [4].

Immunomodulatory Effects

The immunomodulatory properties of sitravatinib provide the rationale for its combination with immune

checkpoint inhibitors. Preclinical models demonstrate that sitravatinib treatment:

¢ Reduces immunosuppressive myeloid cells including monocytic MDSCs and M2-polarized
macrophages [4]

¢ Increases CD4+ T cell infiltration into tumors and promotes CD8+ T cell proliferation in lymphoid
organs [4]

¢ Upregulates PD-L1 expression on tumor cells, potentially enhancing susceptibility to PD-1/PD-L1
blockade [4]

¢ Inhibits M2-like macrophage polarization in a MerTK-dependent manner, shifting the macrophage
balance toward immunostimulatory M1 phenotypes [4]
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These changes collectively transform the tumor microenvironment from immunosuppressive ("cold") to

immunologically active ("hot"), potentially overcoming resistance mechanisms to checkpoint inhibitor

therapy [4].

Diagram: Sitravatinib Mechanisms in the Tumor Microenvironment
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Biomarker and Correlative Findings

Correlative analyses from clinical trials provide insights into the biological effects of sitravatinib in patients.
In the phase II neoadjuvant trial, immune analyses of paired tumor biopsies demonstrated changes in the
tumor microenvironment resulting in an immunologically active tumor by the time of surgery (median time-
to-surgery: 50 days) [3]. Single-cell RNA sequencing from the phase I triplet therapy trial identified dynamic

shifts in the tumor microenvironment, including:

¢ Increased T cell infiltration with cytotoxic phenotypes
¢ Decreased myeloid and endothelial cells
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e Emergence of a tumor cell-specific epithelial-mesenchymal transition (EMT)-like program
associated with treatment resistance and poor outcomes
¢ T cell exhaustion and M2-like myeloid enrichment in resistant cases [6]

These findings suggest that monitoring specific cellular and molecular changes during neoadjuvant treatment

may help identify biomarkers of response and resistance.

Experimental Protocols and Methodologies

Neoadjuvant Treatment Protocol for RCC

Based on the phase II trial design [3], the following protocol is recommended for neoadjuvant sitravatinib

plus nivolumab in locally advanced RCC:

¢ Patient Selection Criteria:

[¢]

Histologically confirmed locally advanced clear cell RCC
Planned for curative nephrectomy

Clinical stage T3 or higher primary tumors

Adequate organ function and performance status

Absence of metastatic disease (confirmed by baseline imaging)

[¢]

[e]

[e]

o

¢ Treatment Schedule:

o Sitravatinib lead-in: 80 mg orally once daily for 14 days (based on amended dose from
protocol)

o Combination phase: Continue sitravatinib 80 mg daily plus nivolumab 240 mg every 2 weeks
or 480 mg every 4 weeks for approximately 2 cycles (total neoadjuvant treatment duration ~6-8
weeks)

o Dose modifications: Based on toxicity management guidelines outlined in Section 4.3

¢ Pre-treatment Evaluation:

o Comprehensive metabolic panel, complete blood count, thyroid function tests

o CT chest/abdomen/pelvis with contrast using RECIST 1.1 criteria

o Tumor biopsy for baseline biomarker assessment (optional but recommended for correlative
studies)

o Cardiovascular assessment including blood pressure monitoring
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Response Assessment and Surgical Planning

e Radiological Assessment:
o Repeat CT imaging after completion of neoadjuvant therapy (approximately 6-8 weeks after
initiation)
o Use RECIST 1.1 criteria for objective response assessment

o Compare tumor dimensions in three planes for accurate measurement of changes
o Document any changes in tumor relationship to surrounding structures

¢ Surgical Planning:

o Schedule nephrectomy approximately 2-4 weeks after last dose of neoadjuvant therapy
o Consider partial versus radical nephrectomy based on post-treatment tumor size and location
o Collect intraoperative tumor samples for correlative studies (highly recommended)

e Pathologic Assessment:

o Standard histopathological evaluation with Fuhrman nuclear grading
o Assessment of treatment-related changes (necrosis, fibrosis, inflammatory infiltrate)
o Biobanking of fresh tissue for biomarker studies (optional but recommended)

Toxicity Management Guidelines

Table 3: Management of Common Sitravatinib-Related Adverse Events

Adverse Event Grade 1 Grade 2 Grade 3 Grade 4
Hypertension Monitor BP Initiate/add Hold sitravatinib until Discontinue
weekly; lifestyle  antihypertensive <Grade 1; optimize sitravatinib
modifications medication; monitor  antihypertensives; permanently
BP twice weekly consider dose
reduction
Hand-Foot Topical Topical Hold sitravatinib until Discontinue
Syndrome emollients; corticosteroids; <Grade 1; then resume sitravatinib
avoid friction consider dose with dose reduction permanently
reduction
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Adverse Event Grade 1 Grade 2 Grade 3 Grade 4
Diarrhea Antidiarrheals Initiate Hold sitravatinib until Discontinue
(loperamide) as  antidiarrheals; <Grade 1; intravenous sitravatinib
needed ensure hydration hydration if needed permanently
Fatigue Supportive Consider dose Hold sitravatinib until Discontinue
care; assess delay; rule out other  <Grade 1; consider sitravatinib
other causes etiologies dose reduction permanently
Lipase/Amylase  Monitor weekly ~ Monitor twice Hold sitravatinib until Discontinue
Elevation weekly; consider <Grade 1; consider sitravatinib
holding sitravatinib dose reduction permanently

For immune-related adverse events from combination therapy with nivolumab, standard management
guidelines for checkpoint inhibitor toxicity should be followed, including corticosteroid initiation and

specialist consultation for severe cases.

Diagram: Neoadjuvant Treatment Workflow and Monitoring
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Correlative Study Methodologies

For comprehensive biomarker evaluation in sitravatinib-based neoadjuvant trials, the following

methodologies are recommended:

e Longitudinal Tissue Collection:
o Obtain core needle biopsies at baseline (pre-treatment) and at surgery (post-treatment)

10/13 Tech Support
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o Collect fresh tissue portions for single-cell RNA sequencing, with remainder in formalin-fixed
paraffin-embedding
o Process within 30 minutes of collection for optimal preservation

¢ Single-Cell RNA Sequencing Protocol:

(@]

Tissue dissociation using validated tumor dissociation kit
Single-cell suspension preparation with viability >80%

[¢]

[e]

Library preparation using 10X Genomics platform
Sequencing depth: 220,000 reads per cell
Bioinformatics analysis using Seurat or similar pipelines

o

o

e Multiplex Immunofluorescence:

o Staining for T cell markers (CD3, CD8, CD4), macrophage markers (CD68, CD163), and
checkpoint markers (PD-1, PD-L1)

o Quantitative image analysis using automated platforms

o Spatial analysis to determine immune cell distribution relative to tumor regions

¢ Pharmacokinetic Assessments:

o Trough blood collection for sitravatinib levels at steady state
o Liquid chromatography-mass spectrometry for quantification
o Correlation with toxicity and efficacy parameters

Future Directions and Clinical Implications

The development of sitravatinib in neoadjuvant RCC represents an ongoing area of clinical investigation.
While the primary endpoint of the phase II neoadjuvant trial was not met, the promising 24-month disease-
free survival of 88% and the favorable immunological changes in the tumor microenvironment support
further study of this approach [3]. Several important considerations for future research emerge from the

current evidence:

e Biomarker development remains critical for patient selection. The identification of tumors with
specific immunological features or TAM receptor dependence may enrich for responders to

sitravatinib-containing regimens.
¢ Novel combinations with alternative checkpoint inhibitors or targeted agents may enhance efficacy
while maintaining manageable toxicity profiles.
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e Treatment sequencing strategies incorporating sitravatinib in both neoadjuvant and adjuvant
contexts warrant investigation in perioperative trials.

e Dose optimization continues to be important, with consideration of lower starting doses (80 mg
daily) based on the phase Il experience, or intermittent dosing schedules to improve tolerability.

The evolving landscape of perioperative therapy in RCC, with the establishment of adjuvant pembrolizumab
as standard care for high-risk patients, creates both challenges and opportunities for neoadjuvant approaches
[5]. Future trials should consider randomized designs comparing neoadjuvant followed by adjuvant
therapy versus adjuvant therapy alone to definitively establish the value of the neoadjuvant approach.
Additionally, correlative studies should be integrated into all future trials to advance our understanding of

sitravatinib's mechanisms and identify predictive biomarkers.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule Contact

Your Ultimate Destination for Small-Molecule (aka. pddress: gt:taezo, CA 91761, United
smolecule) Compounds, Empowering Innovative
Research Solutions Beyond Boundaries. Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com

© 2026 Smolecule. All rights reserved. 13/13 Tech Support


https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s543264?utm_src=pdf-bulk
https://www.smolecule.com/products/s543264?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

